![B1578852 [Gln11]-beta-Amyloid (1-28)](/img/new.no-structure.jpg)
[Gln11]-beta-Amyloid (1-28)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[Gln11]-beta-Amyloid (1-28) is a useful research compound. Molecular weight is 3261.5. The purity is usually 95%.
BenchChem offers high-quality [Gln11]-beta-Amyloid (1-28) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [Gln11]-beta-Amyloid (1-28) including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Structural Characteristics
The [Gln11]-beta-Amyloid (1-28) peptide adopts a predominantly alpha-helical structure in membrane-like environments, with a notable bend at residue 12. This structural conformation is crucial as it influences the peptide's interactions with other molecules, including receptors and metal ions, which can affect amyloid aggregation and toxicity .
Biological Effects
1. Cognitive Function and Memory:
Research has demonstrated that [Gln11]-beta-Amyloid (1-28) can induce amnesia in animal models. For instance, studies involving mice showed that intracerebroventricular injections of this peptide immediately post-training resulted in significant memory impairment for tasks such as footshock active avoidance training. This effect was dose-dependent and highlighted the peptide's role in disrupting memory processing without affecting older memories .
2. Interaction with Cholesterol:
This peptide has been shown to inhibit plasma cholesterol esterification rates significantly. At concentrations as low as 1 ng/mL, [Gln11]-beta-Amyloid (1-28) reduced cholesterol esterification by 40-50%, suggesting a potential role in lipid metabolism and its implications for neurodegenerative diseases .
Therapeutic Potential
1. Alzheimer's Disease Research:
Given its direct involvement in cognitive deficits associated with amyloid pathology, [Gln11]-beta-Amyloid (1-28) is a valuable tool for studying Alzheimer's disease mechanisms. It aids researchers in understanding how amyloid-beta aggregation contributes to neurodegeneration and cognitive decline .
2. Drug Development:
The structural characteristics of [Gln11]-beta-Amyloid (1-28) make it a candidate for developing therapeutic agents aimed at modulating amyloid-beta interactions or preventing its aggregation. By understanding how this peptide interacts with neural receptors and other proteins, researchers can design drugs that may mitigate its harmful effects .
Case Studies
特性
分子量 |
3261.5 |
---|---|
配列 |
DAEFRHDSGYQVHHQKLVFFAEDVGSNK |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。